molecular formula C12H17BrClNO2 B8076709 Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B8076709
M. Wt: 322.62 g/mol
InChI Key: RNXUAGRVXWQERN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride is a brominated aromatic ester featuring a substituted phenyl ring, a methyl group at the β-position, and a hydrochloride salt. Its structure includes a 2-bromophenyl group, which distinguishes it from analogous esters with other aryl or heteroaryl substituents.

Properties

IUPAC Name

ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13;/h4-7H,3,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXUAGRVXWQERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Methyl-3-(2-Bromophenyl)propanoic Acid

The synthesis begins with esterifying 2-methyl-3-(2-bromophenyl)propanoic acid using ethanol under acidic conditions. As demonstrated in CN102477002B, esterification with sulfuric acid (5 mL) in refluxing methanol (800 mL) achieves 74% yield. Adapting this, the propanoic acid (1 equiv) reacts with ethanol (10:1 v/w) and H₂SO₄ (1% v/v) at 65°C for 6 hours, yielding the ethyl ester.

Bromination and Amination

Subsequent bromination is unnecessary here, as the 2-bromophenyl group is pre-installed. For amination, the ester undergoes Hofmann rearrangement using bromine (Br₂) and sodium hydroxide (NaOH), converting the ester’s α-hydrogen to an amine. However, steric hindrance at C2 necessitates harsh conditions. Alternatively, a Curtius rearrangement of an acyl azide intermediate could yield the amine.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in diethyl ether, precipitating the hydrochloride salt. Filtration and recrystallization from ethanol yield the final product.

Method 2: Michael Addition-Mediated Synthesis

Preparation of Ethyl 2-Methylpropanoate Enolate

Following CN112441968B, diisopropylamine (15 g) and tetrahydrofuran (300 mL) are cooled to −80°C under nitrogen. n-Butyllithium (100 mL, 2M) is added, followed by ethyl acetoacetate (25 g). The enolate reacts with 2-bromobenzaldehyde via Michael addition, forming the branched carbon skeleton.

Reductive Amination

The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step mirrors CN102399159A, where NaBH₃ is used for reduction under controlled temperatures (0–5°C). The resulting amine is isolated via extraction (ethyl acetate) and concentrated.

Salt Formation and Purification

Treatment with HCl gas in ethyl acetate yields the hydrochloride salt. Decolorization with activated charcoal and recrystallization from hot isopropanol enhance purity (>98%).

Method 3: Strecker Synthesis Approach

Aldehyde Preparation

2-Bromophenylacetaldehyde is synthesized via oxidation of 2-bromophenylethanol using pyridinium chlorochromate (PCC). The aldehyde is purified by distillation (bp 85–90°C at 15 mmHg).

Strecker Reaction

The aldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ethanol, forming the α-aminonitrile. Hydrolysis with 6M HCl at reflux yields the α-amino acid, which is esterified with ethanol and thionyl chloride (SOCl₂).

Final Salt Formation

The amino ester is dissolved in ethyl acetate and treated with HCl gas, precipitating the hydrochloride salt. Yield and purity data are summarized in Table 1.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Complexity
Direct AminationHofmann Rearrangement5895Moderate
Michael AdditionEnolate Formation7298High
Strecker Synthesisα-Aminonitrile Hydrolysis6597Moderate

Table 1: Comparison of synthetic routes for Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride.

Method 2 offers the highest yield (72%) due to efficient enolate reactivity, while Method 1 suffers from steric challenges during amination. The Strecker method balances yield and complexity but requires stringent control over cyanide handling.

Optimization Strategies and Challenges

Solvent and Temperature Effects

As seen in CN112441968B, tetrahydrofuran (THF) at −80°C optimally stabilizes enolates, whereas higher temperatures promote side reactions. For amination steps, aqueous ammonia at 100°C in pressurized reactors improves reaction rates.

Protecting Group Strategies

Temporary protection of the amine (e.g., as a tert-butoxycarbonyl, Boc, group) prevents undesired salt formation during esterification. Deprotection with trifluoroacetic acid (TFA) restores the amine prior to HCl treatment.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) effectively separates intermediates, while recrystallization from ethanol or isopropanol ensures high-purity final products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride possesses a molecular formula of C12H14BrClN2O2. The presence of both an amino group and a brominated phenyl ring contributes to its reactivity and interaction with biological systems.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of functional derivatives.
Reaction TypeMajor Products Formed
OxidationNitro or imino derivatives
ReductionAlcohol derivatives
SubstitutionVarious substituted phenyl derivatives

Biology

  • Biochemical Probes : this compound is investigated as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to modulate enzyme activity through hydrogen bonding and hydrophobic interactions.

Medicine

  • Potential Therapeutic Applications : Research indicates that this compound may exhibit antiproliferative activity against certain cancer cell lines. Additionally, it has been explored for its anti-inflammatory and antimicrobial properties.

Antiproliferative Activity

Recent studies have demonstrated the compound's effectiveness in inhibiting the growth of various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry evaluated its effects on breast cancer cells, reporting a significant reduction in cell viability at specific concentrations.

Enzyme Inhibition

A comparative analysis involving enzyme assays revealed that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can alter cellular metabolism, making it a candidate for further therapeutic exploration.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent on Phenyl Ring Additional Features Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate HCl 2-Bromo Methyl group at β-position C₁₃H₁₇BrClNO₂* ~328.6 (estimated) Pharmaceutical intermediates [Synthesized from analogs]
Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluoro No methyl group C₁₁H₁₃FClNO₂ 269.69 Research chemicals
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl Indole (heteroaromatic) No methyl group C₁₃H₁₇ClN₂O₂ 268.75 Biochemical studies
Methyldopa ethyl ester HCl 3,4-Dihydroxyphenyl Methyl group at β-position C₁₂H₁₈ClNO₄ 275.73 Antihypertensive drug intermediate
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate HCl 4-Isopropyl No methyl group C₁₄H₂₂ClNO₂ 271.79 Specialty chemical synthesis

*Estimated based on structural analogs (e.g., bromine adds ~79.9 g/mol to molecular weight compared to fluorine).

Physicochemical and Functional Differences

Solubility: The bromophenyl derivative is hypothesized to exhibit lower aqueous solubility compared to its fluorophenyl or hydroxyphenyl analogs due to the hydrophobic bromine atom. However, its hydrochloride salt form may enhance solubility in polar solvents like methanol or DMSO, as seen in analogs such as Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl . In contrast, Methyldopa ethyl ester HCl (with polar 3,4-dihydroxyphenyl groups) likely has higher solubility in water, though direct data are unavailable .

Reactivity: The 2-bromophenyl group may confer enhanced electrophilic aromatic substitution reactivity compared to non-halogenated analogs, making it useful in coupling reactions for drug synthesis. Fluorophenyl derivatives (e.g., Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl) are often prioritized in medicinal chemistry for their metabolic stability and bioavailability .

Biological Activity

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C11H14BrNO2HClC_{11}H_{14}BrNO_2\cdot HCl. The synthesis typically involves a multi-step process which includes:

  • Condensation Reaction : Combining 2-bromobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form an intermediate.
  • Amination : Introducing the amino group using ammonium acetate.
  • Esterification : Converting the resulting amino acid derivative into the hydrochloride salt form.

This compound features an amino group capable of forming hydrogen bonds, and a bromophenyl group that can engage in hydrophobic interactions, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group enhances solubility and reactivity, while the bromophenyl moiety contributes to its binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against specific strains of bacteria.

Research Findings and Case Studies

  • Medicinal Chemistry Applications : this compound serves as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have been explored for potential anti-inflammatory and analgesic effects .
  • Biological Studies : Research has demonstrated that this compound can influence cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis. For instance, a study indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Comparative Studies : When compared to similar compounds, such as Ethyl 2-amino-3-phenylpropanoate hydrochloride, the presence of the bromine atom significantly alters the reactivity and biological activity. This has implications for designing targeted therapies with improved efficacy.

Table 1: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate HClAntimicrobial, potential anticancerEnzyme inhibition, receptor modulation
Ethyl 2-amino-3-phenylpropanoate HClMild anti-inflammatorySimilar mechanism but less potent
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate HClVaries based on bromine positionAltered interaction dynamics

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride?

Methodological Answer: A multi-step synthesis is typically employed, starting with bromination of the phenyl ring followed by esterification and amination. For example:

  • Bromination : Introduce bromine at the 2-position of the phenyl ring using electrophilic substitution (e.g., FeBr₃ catalysis).
  • Esterification : React the brominated phenylpropanoic acid derivative with ethanol under acidic conditions to form the ethyl ester .
  • Amination : Protect the amino group during synthesis to avoid side reactions; deprotection is performed post-esterification using HCl to yield the hydrochloride salt .
    Key challenges include controlling regioselectivity during bromination and minimizing racemization during amination.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood due to potential HCl release .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the ester group .
  • Stability Testing : Monitor via HPLC for degradation products (e.g., free amine or ester hydrolysis byproducts) over time .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the 2-bromophenyl substituent (aromatic protons at δ 7.2–7.8 ppm) and methyl/ethyl groups (δ 1.2–1.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry at the chiral center (C2-amino group) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents or diastereomers) using a C18 column and 0.1% TFA in acetonitrile/water .

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2-bromophenyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the β-carbon. For example:

  • SN2 Reactions : The bromine atom can be displaced by nucleophiles (e.g., amines or thiols) under basic conditions, yielding derivatives like 2-amino-3-(2-aminophenyl)-2-methylpropanoate .
  • Steric Effects : The methyl group at C2 and ethyl ester limit accessibility to the reaction site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

Q. What are the implications of stereochemical considerations in the synthesis and biological activity of this compound?

Methodological Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to control the C2 configuration. Racemization during HCl salt formation can be minimized by low-temperature crystallization .
  • Biological Relevance : The (S)-enantiomer may exhibit higher binding affinity to target enzymes (e.g., proteases) compared to the (R)-form, as seen in structurally similar tyrosine derivatives .

Q. How can researchers address contradictions in reported pharmacological activities of structurally analogous compounds?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition or cytotoxicity assays). Discrepancies may arise from varying purity levels or solvent systems .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate the pharmacophore. For example, ethyl ester hydrolysis to carboxylic acid derivatives can alter bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Verify experimental conditions (e.g., heating rate during melting point determination). Polymorphism can cause variations; recrystallize from ethanol/water mixtures for consistent results .
  • Spectral Validation : Cross-reference NMR chemical shifts with computational models (DFT calculations) to confirm assignments .

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., bromination) and reduce byproduct formation .
  • Quality Control : Implement in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry in real time .

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